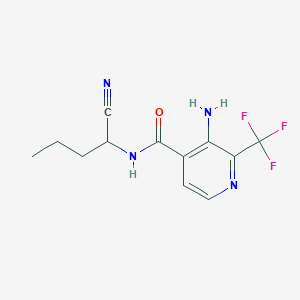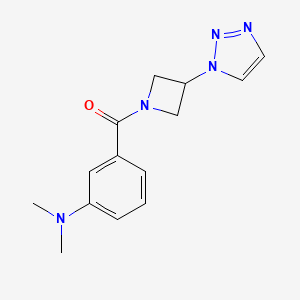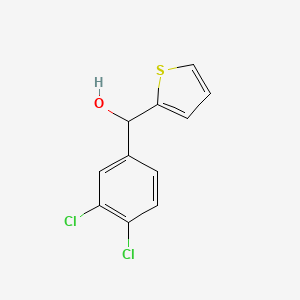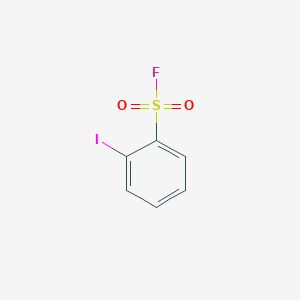
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure, which may have applications in the fields of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may have neuroprotective effects, which could make it a potential treatment for neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that this compound has cytotoxic effects against certain types of cancer cells. In vivo studies have shown that this compound has neuroprotective effects and may improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide in lab experiments is its unique chemical structure, which may have applications in the fields of biochemistry and pharmacology. Additionally, this compound has been shown to have activity against certain types of cancer cells and may have neuroprotective effects, making it a potential candidate for the development of new cancer treatments and treatments for neurological disorders. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use for specific applications.
Direcciones Futuras
There are several future directions for the study of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide. One direction is to further investigate its mechanism of action in order to optimize its use for specific applications. Another direction is to explore its potential use in the development of new cancer treatments and treatments for neurological disorders. Additionally, future research could focus on the synthesis of analogs of this compound in order to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide involves several steps. The first step involves the reaction of 2-chloro-3-cyanopyridine with 1-bromo-n-butane to produce 3-cyanobutyl-2-chloropyridine. This intermediate is then reacted with ammonia to produce 3-amino-2-chloropyridine. The final step involves the reaction of 3-amino-2-chloropyridine with 2,2,2-trifluoro-N-(4-formylphenyl)acetamide to produce 3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
3-Amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide has been studied for its potential use in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-amino-N-(1-cyanobutyl)-2-(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O/c1-2-3-7(6-16)19-11(20)8-4-5-18-10(9(8)17)12(13,14)15/h4-5,7H,2-3,17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXFXCWAWDPFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C(C(=NC=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)


![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)
![4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2889242.png)




